Cas no 1807258-71-4 (Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate)
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C11H10F2N2O2/c1-2-17-10(16)4-9-7(5-14)3-8(6-15-9)11(12)13/h3,6,11H,2,4H2,1H3
- InChI Key: SXJGEBRJKIKICB-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(C#N)=C1)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: 1.4
- Topological Polar Surface Area: 63
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008965-250mg |
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate |
1807258-71-4 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029008965-1g |
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate |
1807258-71-4 | 95% | 1g |
$3,126.60 | 2022-03-31 |
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate
Research Brief on Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate (CAS: 1807258-71-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate (CAS: 1807258-71-4) is a pyridine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential in the design of novel therapeutic agents, making it a focal point for researchers in medicinal chemistry.
The structural features of Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate, including the cyano and difluoromethyl groups, contribute to its reactivity and ability to interact with biological targets. These functional groups enhance its utility as a building block for the development of small-molecule inhibitors, particularly in the context of kinase and protease inhibition. Recent publications have explored its role in the synthesis of compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders. Researchers have utilized Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate to synthesize novel kinase inhibitors with improved selectivity and potency. For instance, a 2023 study demonstrated its incorporation into a series of compounds targeting the JAK-STAT pathway, showing promising results in preclinical models of rheumatoid arthritis.
In addition to its role in kinase inhibition, this compound has been investigated for its potential in antimicrobial drug development. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of resulting drug candidates. Recent work has explored its use in the synthesis of analogs with activity against resistant bacterial strains, addressing the growing need for new antibiotics in the face of rising antimicrobial resistance.
The synthetic routes to Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate have also been a subject of recent optimization efforts. Researchers have developed more efficient and scalable methods for its production, reducing costs and improving yields. These advancements are critical for its broader adoption in pharmaceutical manufacturing. For example, a 2024 publication detailed a novel catalytic process that significantly reduces the number of steps required for its synthesis while maintaining high purity and yield.
Looking ahead, the versatility of Ethyl 3-cyano-5-(difluoromethyl)pyridine-2-acetate suggests it will continue to play a prominent role in drug discovery. Its unique chemical properties make it a valuable scaffold for the development of next-generation therapeutics, particularly in areas such as targeted cancer therapies and precision medicine. Ongoing research is expected to further elucidate its potential and expand its applications in the pharmaceutical industry.
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